5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran

Cytotoxicity Selectivity Index Antiparasitic Drug Discovery

5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran (CAS 89266-50-2) is a synthetic small-molecule benzofuran derivative with a molecular formula of C13H9NO4S and a molecular weight of 275.28 g/mol. It represents a 2-arylbenzofuran scaffold decorated with an electron-withdrawing 5-nitrothiophen-2-yl group at position 2 and a methoxy substituent at position 5, a combination that defines its physicochemical and potential biological profile.

Molecular Formula C13H9NO4S
Molecular Weight 275.28 g/mol
CAS No. 89266-50-2
Cat. No. B12904475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran
CAS89266-50-2
Molecular FormulaC13H9NO4S
Molecular Weight275.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C13H9NO4S/c1-17-9-2-3-10-8(6-9)7-11(18-10)12-4-5-13(19-12)14(15)16/h2-7H,1H3
InChIKeySKIQRHOZCNOFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran (89266-50-2): Core Identity and Research-Grade Profile


5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran (CAS 89266-50-2) is a synthetic small-molecule benzofuran derivative with a molecular formula of C13H9NO4S and a molecular weight of 275.28 g/mol [1]. It represents a 2-arylbenzofuran scaffold decorated with an electron-withdrawing 5-nitrothiophen-2-yl group at position 2 and a methoxy substituent at position 5, a combination that defines its physicochemical and potential biological profile [1]. Its computed XLogP3-AA of 3.8 and topological polar surface area (TPSA) of 96.4 Ų position it within a property space suitable for passive membrane permeability, making it a relevant candidate for cell-based screening libraries investigating antiparasitic, kinase, or neuroprotective mechanisms [1].

Why 5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran Cannot Be Simply Replaced by Other 2-Arylbenzofurans


The combination of the 5-nitrothiophene moiety and the 5-methoxybenzofuran core in 89266-50-2 is not interchangeable with other 2-arylbenzofuran analogs. Class-level evidence demonstrates that changing the nitroheterocycle from a thiophene to a furan or imidazole profoundly impacts cytotoxicity, while alterations to the benzofuran oxygenation pattern modulate target potency [1]. In comparative antimalarial studies on closely related benzofuranone derivatives, 5-nitrothiophene analogues exhibited significantly lower cytotoxicity against human KB cells than their 5-nitrofuran and 4(5)-nitroimidazole counterparts, while retaining potent antiplasmodial activity [1]. This indicates that substituting the 5-nitrothiophen-2-yl group with another nitroheterocycle could introduce unacceptable off-target toxicity. Similarly, modification or removal of the 5-methoxy group would alter the molecule's recognition by biological targets and its metabolic stability, making generic substitution a high-risk decision for any structure-activity relationship (SAR)-dependent research program [1].

Quantitative Differentiation Evidence for 5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran (89266-50-2)


Reduced Host Cell Cytotoxicity vs. Nitrofuran and Nitroimidazole Analogues in a Closely Related Benzofuranone Series

In a closely related (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone series, 5-nitrothiophene analogues demonstrated the least cytotoxic effects against human KB nasopharyngeal carcinoma cells, whereas 5-nitrofuran, 4-nitroimidazole, and 5-nitroimidazole analogues were shown to be cytotoxic [1]. This class-level inference supports the selection of the 5-nitrothiophene-substituted scaffold over other nitroheterocycles when minimizing host cell toxicity is a priority in screening cascades. Direct, quantitative head-to-head comparison data for the exact benzofuran compound 89266-50-2 against its des-methoxy or nitrofuran analogues is not currently available in primary public literature.

Cytotoxicity Selectivity Index Antiparasitic Drug Discovery

Optimized Calculated Lipophilicity (XLogP3 3.8) for CNS and Cellular Permeability vs. More Polar Analogues

The target compound's computed XLogP3-AA is 3.8, placing it within the optimal range (1–4) for oral absorption and CNS penetration, while its TPSA of 96.4 Ų remains well below the 140 Ų threshold commonly associated with poor membrane permeability [1]. In contrast, an analogous 5-methoxy-2-(5-nitrofuran-2-yl)benzofuran (CAS not available) would be predicted to have a lower computed logP (~2.8-3.1) due to the more polar furan ring, potentially reducing passive diffusion across lipid bilayers. No directly measured logP or permeability data for either compound were found in the primary literature.

Druglikeness Lipophilicity Permeability

Electron-Accepting 5-Nitrothiophene Substituent Enables Bioreductive Activation Differentiating It from Non-Nitro Analogues

The presence of the 5-nitrothiophene group in 89266-50-2 imparts a redox-active center with an electron affinity that facilitates one-electron reduction to a nitro radical anion, a property exploited for hypoxia-selective cytotoxicity and radiosensitization [1]. Class-level studies on nitrothiophene derivatives demonstrate that the sulfur atom in the thiophene ring accommodates electron density from the nitro group, enhancing radical formation relative to nitrofuran analogues [2]. A non-nitro analogue, such as 5-methoxy-2-phenylbenzofuran, lacks this reducible warhead and is incapable of bioreductive activation, fundamentally precluding it from applications in hypoxia-targeted research.

Bioreductive Prodrug Hypoxia-Selective Redox Chemistry

Optimal Research and Industrial Application Scenarios for 5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran (89266-50-2)


Hypoxia-Selective Anticancer and Antiparasitic Probe Development

Leveraging the 5-nitrothiophene group's capacity for one-electron bioreduction, 89266-50-2 serves as a building block or chemical probe for designing hypoxia-activated prodrugs targeting solid tumors or parasitic infections. Its inherent redox properties, inferred from class-level SAR, provide a starting point for medicinal chemistry optimization absent in non-nitro benzofuran analogues [1].

Antimalarial Hit-to-Lead Optimization with Favorable Safety Margin

Based on the demonstrated lower host cell cytotoxicity of 5-nitrothiophene-containing benzofuranone derivatives compared to nitrofuran/nitroimidazole analogues, 89266-50-2 is a prudent selection for antiplasmodial screening cascades where selectivity indices are a key decision gate. Its scaffold is associated with reduced off-target toxicity, supporting a cleaner lead profile [1].

Structure-Activity Relationship (SAR) Exploration of 2-Arylbenzofuran Pharmacophores

As a well-defined 2-arylbenzofuran exemplar with a unique 5-methoxy-5'-nitrothiophene substitution pattern, this compound is valuable for systematic SAR studies investigating how modifications to the benzofuran core and aryl appendage influence target binding, metabolic stability, and cellular potency. It enables direct comparison with des-methoxy, des-nitro, and heterocycle-swapped analogues [1].

Chemical Biology Studies of Kinase or Neurotrophic Factor Modulation

Given the patent-reported neurotrophic factor-like activity and neurodegeneration inhibitory potential of closely related benzo-fused heterocycles [1], 89266-50-2 can be deployed as a tool compound in phenotypic assays investigating neuroprotection and kinase signaling pathways, where its physicochemical profile supports cell permeability and CNS target engagement.

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